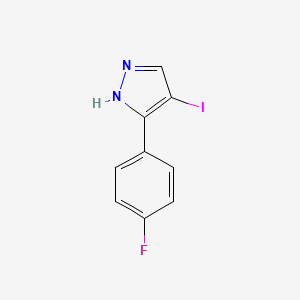

3-(4-Fluorophenyl)-4-iodo-1H-pyrazole

Description

BenchChem offers high-quality 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H6FIN2 |

|---|---|

Molecular Weight |

288.06 g/mol |

IUPAC Name |

5-(4-fluorophenyl)-4-iodo-1H-pyrazole |

InChI |

InChI=1S/C9H6FIN2/c10-7-3-1-6(2-4-7)9-8(11)5-12-13-9/h1-5H,(H,12,13) |

InChI Key |

MMSNGCCCOOSTOT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=NN2)I)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility Profile of 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole, a key heterocyclic compound with potential applications in pharmaceutical and materials science. Recognizing the critical role of solubility in drug development, process chemistry, and formulation science, this document outlines the theoretical considerations underpinning the solubility of substituted pyrazoles and presents detailed, field-proven methodologies for its empirical determination. The guide is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the experimental design. We will delve into thermodynamic and kinetic solubility assays, the influence of solvent properties, and the impact of the compound's structural features—the fluorophenyl and iodo substituents—on its solubility behavior. All quantitative data will be summarized in structured tables, and experimental workflows will be visualized to ensure clarity and reproducibility.

Introduction: The Significance of Solubility in the Lifecycle of a Molecule

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a cornerstone physicochemical property that dictates its journey from laboratory-scale synthesis to potential therapeutic application. For a molecule like 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole, understanding its solubility in a diverse range of organic solvents is paramount for several reasons:

-

Synthetic Route and Purification: The choice of solvents for reaction media and subsequent purification techniques, such as recrystallization, is entirely dependent on the compound's solubility at various temperatures.[1] Poor solubility can lead to premature precipitation during a reaction, while well-characterized solubility enables efficient purification strategies.[1]

-

Formulation Development: In the pharmaceutical context, the ability to formulate a compound into a stable and bioavailable dosage form is inextricably linked to its solubility. Understanding its behavior in different solvent systems is the first step towards developing oral, topical, or parenteral formulations.

-

Analytical Method Development: High-Performance Liquid Chromatography (HPLC) and other analytical techniques require the analyte to be fully dissolved in the mobile phase.[2] Knowledge of suitable solvents is, therefore, a prerequisite for developing accurate and robust analytical methods.

This guide will provide the necessary theoretical background and practical protocols to empower researchers to fully characterize the solubility of 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole.

Theoretical Framework: Predicting and Understanding Solubility

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole, its solubility is influenced by the following structural features:

-

The Pyrazole Core: The pyrazole ring itself is a five-membered heterocycle with two adjacent nitrogen atoms.[3][4] This structure imparts a degree of polarity and the capacity for hydrogen bonding, with one nitrogen atom acting as a hydrogen bond donor (the N-H group) and the other as a hydrogen bond acceptor.[3]

-

The 4-Fluorophenyl Group: The fluorophenyl substituent introduces several effects. The phenyl ring itself is largely nonpolar and will favor interactions with nonpolar or moderately polar solvents. The fluorine atom, being the most electronegative element, induces a dipole moment and can participate in weak hydrogen bonding.[5] The introduction of fluorine can also modulate lipophilicity.[5]

-

The Iodo Group: The iodine atom at the 4-position of the pyrazole ring is a large, polarizable halogen. Its presence increases the molecular weight and van der Waals forces. Iodinated pyrazoles are valuable synthetic intermediates, particularly in cross-coupling reactions.[6]

A qualitative prediction of solubility can be made using the "like dissolves like" principle. We can anticipate that 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole will exhibit some solubility in a range of solvents, from moderately polar to nonpolar, due to its combination of a polar heterocyclic core and a less polar aromatic substituent. However, empirical determination is essential for quantitative understanding.

Experimental Determination of Solubility: Methodologies and Protocols

The solubility of a compound can be assessed from two perspectives: thermodynamic and kinetic. Thermodynamic solubility represents the true equilibrium solubility, while kinetic solubility is a high-throughput assessment of solubility under non-equilibrium conditions.

Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the "gold standard."[2]

Principle: An excess of the solid compound is agitated in a chosen solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined.

Experimental Workflow:

Caption: Workflow for Thermodynamic Solubility Determination

Detailed Protocol:

-

Preparation: To a series of glass vials, add an excess amount (e.g., 10 mg) of solid 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of a selected organic solvent to each vial. A suggested list of solvents covering a range of polarities is provided in Table 1.

-

Equilibration: Seal the vials and place them in a shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for 24 to 48 hours to ensure equilibrium is reached.

-

Sample Collection: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[2]

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Kinetic Solubility Assay (High-Throughput Method)

This method is often employed in early drug discovery for a rapid assessment of solubility. It measures the concentration at which a compound precipitates from a solution when added from a high-concentration stock.

Principle: A concentrated stock solution of the compound in a strong organic solvent (typically DMSO) is added to an aqueous or organic medium. The concentration at which precipitation is observed is the kinetic solubility.[2]

Experimental Workflow:

Caption: Workflow for Kinetic Solubility Determination

Detailed Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole in dimethyl sulfoxide (DMSO) (e.g., 10 mg/mL).

-

Serial Addition: In a 96-well microplate, add the desired organic solvent to each well. Then, add incrementally increasing volumes of the DMSO stock solution to the wells.

-

Precipitation Detection: After a short incubation period, measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

-

Data Analysis: The kinetic solubility is reported as the concentration at which precipitation is first observed.

Data Presentation and Interpretation

To facilitate a clear comparison of the solubility of 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole in various organic solvents, the results should be presented in a structured table.

Table 1: Proposed Solvents for Solubility Screening

| Solvent Class | Solvent | Polarity Index | Hydrogen Bond Donor/Acceptor |

| Protic | Methanol | 5.1 | Both |

| Ethanol | 4.3 | Both | |

| Isopropanol | 3.9 | Both | |

| Aprotic Polar | Acetonitrile | 5.8 | Acceptor |

| Dimethylformamide (DMF) | 6.4 | Acceptor | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Acceptor | |

| Acetone | 5.1 | Acceptor | |

| Ethers | Tetrahydrofuran (THF) | 4.0 | Acceptor |

| 1,4-Dioxane | 4.8 | Acceptor | |

| Halogenated | Dichloromethane (DCM) | 3.1 | Neither |

| Chloroform | 4.1 | Donor (weak) | |

| Aromatic | Toluene | 2.4 | Neither |

| Alkanes | n-Heptane | 0.1 | Neither |

Table 2: Solubility Profile of 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole at 25°C (Hypothetical Data)

| Solvent | Thermodynamic Solubility (mg/mL) | Kinetic Solubility (µg/mL) |

| Methanol | [Insert experimental value] | [Insert experimental value] |

| Ethanol | [Insert experimental value] | [Insert experimental value] |

| Acetonitrile | [Insert experimental value] | [Insert experimental value] |

| Dichloromethane | [Insert experimental value] | [Insert experimental value] |

| Toluene | [Insert experimental value] | [Insert experimental value] |

| n-Heptane | [Insert experimental value] | [Insert experimental value] |

Interpretation of Results:

The collected data will provide a comprehensive understanding of the solubility of 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole. High solubility in polar protic solvents like methanol and ethanol would suggest that hydrogen bonding plays a significant role in the solvation process. Solubility in aprotic polar solvents such as acetone and THF would indicate the importance of dipole-dipole interactions. Conversely, low solubility in nonpolar solvents like n-heptane would highlight the compound's overall polar nature.

Conclusion and Future Directions

This technical guide has provided a robust framework for the comprehensive evaluation of the solubility profile of 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole in a range of organic solvents. By combining a sound theoretical understanding with detailed, actionable experimental protocols, researchers can generate the critical data needed to advance the synthesis, purification, formulation, and analysis of this important molecule.

Future studies could expand upon this work by investigating the temperature dependence of solubility to determine the thermodynamics of dissolution (enthalpy and entropy). Additionally, the use of co-solvent systems, which are common in both synthetic and formulation contexts, would provide further valuable insights into the behavior of this compound.[1]

References

- BenchChem. (n.d.). An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole.

- BenchChem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis.

- ResearchGate. (2025, August 6). Synthesis, Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives.

- PubChem. (n.d.). 3-(4-Fluorophenyl)-1H-pyrazole.

- PubChem. (n.d.). 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.

- Ahmed, B. M., Zeller, M., & Mezei, G. (2023). Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K.

- Semantic Scholar. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles.

- Sigma-Aldrich. (n.d.). 3-(4-Fluorophenyl)-1H-pyrazole 97%.

- ResearchGate. (2025, August 10). Synthesis of 4-iodopyrazoles: A Brief Review.

- eGrove. (n.d.). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions.

- BLDpharm. (n.d.). 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole.

- Journal of the Chemical Society C. (n.d.). Some iodinated pyrazole derivatives.

- ResearchGate. (2025, August 6). Electrosynthesis of 4-iodopyrazole and its derivatives.

- PMC. (2022, August 14). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor.

- PMC. (2021, October 10). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative.

- BenchChem. (n.d.). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 5. egrove.olemiss.edu [egrove.olemiss.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Therapeutic Potential & Synthetic Utility of 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole Derivatives

Technical Whitepaper | Medicinal Chemistry & Drug Discovery

Executive Summary: The "Linchpin" Scaffold

In the landscape of kinase inhibitor discovery, 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole (CAS: 1341604-83-8) represents a "privileged structure"—a molecular scaffold capable of serving as a versatile ligand for diverse biological targets. Its therapeutic potential is not merely intrinsic but derivative; it functions as a critical divergent intermediate .

The 4-iodo substituent provides a reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing rapid access to libraries of trisubstituted pyrazoles. These derivatives are clinically validated pharmacophores for p38 MAPK inhibition (anti-inflammatory), EGFR inhibition (oncology), and Androgen Receptor antagonism (prostate cancer).

This guide delineates the mechanistic rationale, synthetic protocols, and therapeutic applications of this scaffold, emphasizing its role in Fragment-Based Drug Design (FBDD).

Mechanistic Pharmacophore Analysis

The biological efficacy of derivatives stemming from this core is driven by two structural pillars: the Fluorine Effect and the Iodine Gateway .

The Fluorine Effect (Metabolic & Binding Stability)

The para-fluorine substitution on the phenyl ring is not arbitrary; it serves three specific medicinal chemistry functions:

-

Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, blocking cytochrome P450-mediated oxidative metabolism at the para-position, a common site of metabolic liability.

-

Lipophilicity Modulation: Fluorine increases lipophilicity (

), enhancing membrane permeability without the steric penalty of larger halogens. -

Hydrophobic Pocket Occupancy: In p38 MAPK inhibitors, the 4-fluorophenyl group typically occupies the hydrophobic Region I or II near the ATP-binding site, engaging in

-stacking or hydrophobic van der Waals interactions with residues like Tyr35 or Phe169.

The Iodine Gateway (Synthetic Divergence)

While the iodine atom can provide steric bulk to fill unoccupied pockets in a target protein, its primary value is synthetic. It is a "placeholder" that allows the pyrazole to be elaborated into a "hinge binder" (e.g., pyridine, pyrimidine) necessary for ATP-competitive inhibition.

Visualization: Pharmacophore & Signaling Pathway

The following diagram illustrates the role of p38 MAPK signaling and where this scaffold intervenes.

Caption: The p38 MAPK signaling cascade. The pyrazole derivative acts as an ATP-competitive inhibitor, blocking downstream inflammatory signaling.

Validated Experimental Protocols

To utilize this scaffold, one must first synthesize the core with high regioselectivity. The following protocol uses N-Iodosuccinimide (NIS) for controlled iodination, superior to elemental iodine for avoiding over-iodination.

Protocol 1: Regioselective Synthesis of 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole

Objective: To install an iodine atom exclusively at the C-4 position of the pyrazole ring.

Reagents:

-

Substrate: 3-(4-Fluorophenyl)-1H-pyrazole (1.0 equiv)

-

Iodinating Agent: N-Iodosuccinimide (NIS) (1.1 equiv)

-

Solvent: Acetonitrile (ACN) or DMF

-

Catalyst: Trifluoroacetic acid (TFA) (0.1 equiv) - Optional, accelerates reaction.

Step-by-Step Workflow:

-

Preparation: Dissolve 3-(4-Fluorophenyl)-1H-pyrazole (e.g., 1.0 g) in anhydrous ACN (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Addition: Cool the solution to 0°C. Add NIS (1.1 equiv) portion-wise over 10 minutes. Causality: Slow addition at low temp prevents di-iodination or side reactions on the phenyl ring.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

-

Validation (TLC/LCMS): Monitor reaction progress.

-

TLC:[1] Mobile phase Hexane:EtOAc (3:1). The 4-iodo product is typically less polar (higher Rf) than the starting material.

-

LCMS: Look for mass shift from [M+H]+ (163.06) to [M+H]+ (288.96).

-

-

Workup: Dilute with Ethyl Acetate (50 mL). Wash with saturated aqueous Sodium Thiosulfate (

) to quench unreacted iodine species (indicated by fading of yellow color). Wash with brine.[1] -

Purification: Dry organic layer over

, concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash column chromatography.

Expected Yield: 85–95% Characterization: ^1H NMR should show the disappearance of the C-4 proton signal (typically a singlet/doublet around 6.5–6.8 ppm).

Protocol 2: Functionalization via Suzuki-Miyaura Coupling

Objective: To couple the 4-iodo core with a boronic acid (e.g., Pyridine-4-boronic acid) to generate a bioactive p38 inhibitor analog.

Workflow Diagram:

Caption: Suzuki-Miyaura coupling workflow to transform the iodo-intermediate into a bioactive inhibitor.

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the therapeutic impact of modifying the 4-position of the 3-(4-fluorophenyl)-pyrazole scaffold, based on aggregated literature data for p38 MAPK

| C-4 Substituent (R) | Interaction Mode | IC50 (p38 MAPK) | Therapeutic Relevance |

| -I (Iodine) | Steric fill / Synthetic Handle | > 10 | Precursor / Intermediate |

| -Pyridine-4-yl | Hinge Binding (Met309) | 10–50 nM | High (Anti-inflammatory) |

| -Pyrimidine-4-yl | Hinge Binding (Stronger H-bond) | < 10 nM | Very High (Oncology/Inflammation) |

| -Phenyl | Hydrophobic Clash | > 1 | Low (Inactive) |

| -4-F-Phenyl | Hydrophobic Stacking | ~ 500 nM | Moderate (Symmetrical dimers) |

Data Source Interpretation: The 4-iodo derivative itself is generally inactive as a kinase inhibitor (

References

-

Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. Retrieved from 2

-

Discovery of RO3201195, an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry.[3] Retrieved from 3

-

Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists. PubMed. Retrieved from 4

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Retrieved from 5

-

Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. Retrieved from 6

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. arkat-usa.org [arkat-usa.org]

An In-depth Technical Guide to 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and safety data for 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole. The information herein is synthesized from established literature on related compounds and general principles of chemical synthesis and safety. This document is intended to serve as a foundational resource for laboratory professionals engaged in the handling, synthesis, and application of this and similar molecules.

Compound Identification and Physicochemical Properties

3-(4-Fluorophenyl)-4-iodo-1H-pyrazole is a halogenated aromatic heterocyclic compound. The presence of a fluorophenyl group, a pyrazole core, and an iodine atom at the 4-position of the pyrazole ring makes it a potentially valuable building block in medicinal chemistry and materials science.[1][2] The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, and the incorporation of fluorine can enhance metabolic stability and binding affinity.[3] The iodo-substituent provides a reactive handle for further functionalization, particularly in cross-coupling reactions.[4][5]

Chemical Structure:

Caption: Chemical structure of 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole.

| Property | Value | Source |

| CAS Number | 1341604-83-8 | [6] |

| Molecular Formula | C₉H₆FIN₂ | Inferred |

| Molecular Weight | 288.06 g/mol | Inferred |

| Appearance | Likely an off-white or light-colored solid | Inferred from related compounds[7][8] |

| Melting Point | Not available. The parent compound, 3-(4-fluorophenyl)-1H-pyrazole, has a melting point of 100-104 °C.[7] The addition of iodine is expected to increase the melting point. | |

| Solubility | Expected to be soluble in organic solvents such as dichloromethane, ethyl acetate, and acetonitrile.[9] |

Synthesis and Characterization

A plausible synthetic route to 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole involves the direct iodination of the precursor, 3-(4-Fluorophenyl)-1H-pyrazole. Several methods for the regioselective iodination of pyrazoles have been reported in the literature.[4][5][9] One common and effective method utilizes an iodine source in the presence of an oxidizing agent.[9][10]

Hypothetical Synthesis Workflow:

Caption: A plausible workflow for the synthesis of 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole.

Detailed Experimental Protocol:

-

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 mmol of 3-(4-Fluorophenyl)-1H-pyrazole in 6 mL of acetonitrile.

-

-

Step 2: Addition of Reagents

-

To the stirred solution, add 1.1 equivalents of ceric ammonium nitrate (CAN) and 1.3 equivalents of elemental iodine.[5]

-

-

Step 3: Reaction

-

Heat the reaction mixture to reflux and maintain for 12-16 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

-

Step 4: Work-up

-

Allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with dichloromethane (DCM) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine, followed by a brine wash.

-

-

Step 5: Isolation and Purification

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole.

-

Hazard Identification and Safety Precautions

GHS Hazard Classification (Predicted):

-

Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[7][14]

-

Skin Irritation (Category 2) , H315: Causes skin irritation.[7][14]

-

Serious Eye Damage (Category 1) , H318: Causes serious eye damage.[7]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System , H335: May cause respiratory irritation.[7][14]

Hazard Pictograms:

Caption: Predicted GHS hazard pictograms for 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole.

Precautionary Statements:

-

Prevention:

-

Response:

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[7]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[7]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

-

-

Storage:

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[13]

-

-

Disposal:

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[13]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[12]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[12]

-

Respiratory Protection: Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or if dust is generated.[15]

First Aid and Emergency Procedures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

-

In case of skin contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[12]

-

If inhaled: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a poison control center or seek immediate medical attention.[16]

-

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: Thermal decomposition may produce toxic fumes of hydrogen iodide, carbon oxides, and nitrogen oxides.[11]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[11]

-

Stability and Storage

Proper storage is crucial to maintain the integrity of 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole.

| Parameter | Recommended Condition | Rationale |

| Temperature | 0-8 °C (Refrigerated) | To minimize degradation.[8] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation. |

| Light | Protect from light by using an amber vial or by storing in a dark place. | To prevent photodegradation. |

| Moisture | Store in a tightly sealed container in a dry place. | To prevent hydrolysis. |

Applications in Drug Discovery and Medicinal Chemistry

The 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole scaffold is of significant interest in drug discovery for several reasons:

-

Pyrazole Core: The pyrazole ring is a privileged scaffold in medicinal chemistry, present in a wide range of biologically active compounds, including anti-inflammatory, anticancer, and antimicrobial agents.[1][2][17]

-

Fluorophenyl Group: The incorporation of a fluorine atom can enhance pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity to target proteins.[3]

-

Iodo-Substituent: The iodine atom at the C4 position serves as a versatile synthetic handle for introducing further molecular diversity through cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the exploration of a broader chemical space.[4][5]

This compound could be a key intermediate in the synthesis of novel kinase inhibitors, as many approved kinase inhibitors feature a pyrazole core.[1] Additionally, pyrazole derivatives have shown promise as antibacterial and antifungal agents.[16] The unique combination of the fluorophenyl and iodo-substituents on the pyrazole ring makes this compound a valuable starting point for the development of new therapeutic agents.

References

-

Waldo, J. P., & Larock, R. C. (2007). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. The Journal of Organic Chemistry, 72(25), 9643–9647. [Link]

-

PubChem. (n.d.). 3-(4-Fluorophenyl)-1H-pyrazole. Retrieved February 25, 2026, from [Link]

-

Machulek, A., Jr., et al. (2015). Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. [Link]

-

PubChem. (n.d.). 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved February 25, 2026, from [Link]

-

El-Sayed, M. A. A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(9), 2985. [Link]

-

Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(1), 2–11. [Link]

-

Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 15(12), 9225-9229. [Link]

-

Vaughan, J. D., Lambert, D. G., & Vaughan, V. L. (1968). Kinetics and Mechanism of Iodination of Pyrazole. Comparative Reactivities of Pyrazole and Imidazole. Journal of the American Chemical Society, 90(25), 7079–7082. [Link]

-

CompTox Chemicals Dashboard. (2025). N-[(4-Fluorophenyl)methylidene]-5-(4-methylphenyl)-1H-pyrazole-3-carbohydrazonic acid. U.S. Environmental Protection Agency. [Link]

-

Schmid, A. A., Hungerbühler, M. N., & Boehm, I. B. (2021). Cross-reactivity among iodinated contrast agents: should we be concerned?. Annals of Translational Medicine, 9(15), 1251. [Link]

- Sridhar, A., et al. (2012). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 481-486.

-

Harper College. (2009). Material Safety Data Sheet Iodine. [Link]

-

Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. [Link]

-

Chemos GmbH & Co.KG. (2019). Iodine Safety Data Sheet. [Link]

-

Gomaa, A. M., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(1), 166. [Link]

-

Vega, A., et al. (2025). Hypersensitivity Reactions to Iodinated Contrast Media: A Narrative Review of Current Evidence and Clinical Challenges. Journal of Clinical Medicine, 14(11), 3217. [Link]

-

MilliporeSigma. (n.d.). 3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE. Retrieved February 25, 2026, from [Link]

-

Kowalski, M. L., et al. (2000). Diagnosis of pyrazolone drug sensitivity: clinical history versus skin testing and in vitro testing. Allergy and Asthma Proceedings, 21(6), 345–350. [Link]

-

Kim, S. H., & Lee, S. Y. (2022). Hypersensitivity Reactions to Iodinated Contrast Media. Tuberculosis and Respiratory Diseases, 85(2), 113–121. [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchr.org [jchr.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1341604-83-8|3-(4-Fluorophenyl)-4-iodo-1H-pyrazole|BLDpharm [bldpharm.com]

- 7. 3-(4-Fluorophenyl)-1H-pyrazole 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. chemimpex.com [chemimpex.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. dept.harpercollege.edu [dept.harpercollege.edu]

- 13. chemos.de [chemos.de]

- 14. 4-Iodopyrazole 99 3469-69-0 [sigmaaldrich.com]

- 15. homesciencetools.com [homesciencetools.com]

- 16. jocpr.com [jocpr.com]

- 17. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Role of 4-iodo-pyrazoles as intermediates in medicinal chemistry

This guide explores the strategic utility of 4-iodopyrazoles as high-value intermediates in medicinal chemistry. It moves beyond basic synthesis to examine the "why" and "how" of leveraging the C-4 iodine handle for rapid structural diversification.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The pyrazole ring is a "privileged scaffold" in modern pharmacology, appearing in blockbuster drugs like Ruxolitinib , Celecoxib , and Avapritinib . While the pyrazole core provides the necessary physicochemical profile (H-bond donor/acceptor capability, metabolic stability), the 4-iodopyrazole intermediate serves as the critical "tactical pivot" in the synthesis of these complex molecules.

Unlike their chloro- or bromo-analogues, 4-iodopyrazoles offer a unique balance of reactivity and selectivity . The weak C–I bond (

The Reactivity "Hub": Why 4-Iodo?

The 4-iodopyrazole scaffold acts as a divergent hub. Its utility stems from the electronic properties of the pyrazole ring:

-

Electron-Rich C-4: The C-4 position is nucleophilic in electrophilic aromatic substitution (SEAr) but becomes the electrophilic partner in cross-coupling once halogenated.

-

The "Iodine Advantage":

-

Suzuki-Miyaura: Couples at room temperature (RT) with unstable boronic acids.

-

Sonogashira: Facile alkynylation for accessing kinase inhibitor "hinge binders."

-

Metal-Halogen Exchange: Rapid generation of 4-metallated species (Li, Mg) at low temperatures (

) without disturbing sensitive functional groups.

-

Visualization: The 4-Iodopyrazole Divergent Synthesis Hub

The following diagram illustrates the central role of the 4-iodo intermediate in accessing diverse chemical space.

Figure 1: The 4-iodopyrazole moiety serves as a versatile handle for C-C and C-N bond formation, enabling rapid library generation.

Synthesis of 4-Iodo-pyrazoles: Methodologies & Causality

The choice of iodination method depends strictly on the electronic nature of the pyrazole substrate.

A. Direct Iodination (Electrophilic Aromatic Substitution)

For electron-rich or neutral pyrazoles, direct iodination is the standard.

-

Protocol 1:

/ CAN (Ceric Ammonium Nitrate)-

Mechanism: CAN acts as a Single Electron Transfer (SET) oxidant, generating an electrophilic iodonium species (

equivalent). -

Application: Highly effective for 1-aryl-3-trifluoromethylpyrazoles .[1]

-

Regioselectivity: Exclusively targets C-4 due to electronic activation.

-

Reference: Rodriguez-Franco et al., Tetrahedron Lett.2001 .

-

-

Protocol 2: NIS / TFA (N-Iodosuccinimide / Trifluoroacetic Acid)

-

Why: For electron-deficient pyrazoles (e.g., those with

or nitro groups).[2] TFA protonates NIS, increasing its electrophilicity. -

Standard: Used when mild

conditions fail.

-

B. Cyclization of -Alkynic Hydrazones

When the pyrazole ring is built de novo, the iodine can be installed during cyclization.

-

Method: Reaction of

-alkynic hydrazones with molecular iodine ( -

Advantage: Avoids regioselectivity issues inherent in N-alkylation of pre-formed pyrazoles.

Critical Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of 4-Iodopyrazoles

This protocol is optimized for minimizing dehalogenation, a common side reaction with iodides.

Reagents:

-

4-Iodopyrazole substrate (

)[1][3] -

Aryl Boronic Acid (

) -

Catalyst:

( -

Base:

( -

Solvent: 1,4-Dioxane/Water (4:1) - Water is essential for the transmetallation step.

Step-by-Step:

-

Charge a microwave vial with the iodopyrazole, boronic acid, base, and catalyst.

-

Seal and purge with Argon for 5 minutes (Oxygen inhibits Pd(0)).

-

Add degassed solvent via syringe.

-

Heat at

for 4 hours (or MW -

Workup: Filter through Celite (removes Pd black), dilute with EtOAc, wash with brine.

Protocol B: Regioselective N-Alkylation

The "N-Alkylation Problem": Alkylating a 3-substituted-4-iodopyrazole often yields a mixture of N1 and N2 isomers.

| Condition | Major Isomer | Mechanism |

| N1-Alkylation (Sterically less hindered) | Irreversible deprotonation forms the pyrazolide anion; alkylation occurs at the most accessible nitrogen. | |

| N2-Alkylation (Often favored if C3 is bulky) | Reversible deprotonation allows equilibration to the thermodynamically stable isomer (often minimizing dipole repulsion). |

Case Study: Synthesis of Withasomnine

The synthesis of the natural product Withasomnine exemplifies the power of the 4-iodo handle.[4]

-

Starting Material: 4-Iodo-1H-pyrazole.[4]

-

Step 1 (N-Alkylation): Reaction with allyl bromide (

, Acetone) installs the side chain. -

Step 2 (C-O Coupling): A CuI-catalyzed coupling (Ullmann-type) is used to introduce oxygen functionality (in analogues) or further cyclization precursors.

-

Key Insight: The iodine atom remains stable during the N-alkylation but is reactive enough for the subsequent copper-catalyzed step, which would be sluggish with a 4-bromo intermediate.

Reference: Usami, Y. et al. "CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles..."[4] Molecules2021 , 26(11), 3370. Link

Regioselectivity Logic in 4-Iodopyrazole Functionalization[1][5][6]

One of the most complex aspects of using 4-iodopyrazoles is controlling the regioselectivity during N-alkylation, especially when the pyrazole has a substituent at C-3 (or C-5).

Figure 2: Decision tree for controlling N-alkylation regiochemistry in 4-iodopyrazoles.

Comparative Data: 4-Iodo vs. 4-Bromo

| Feature | 4-Iodo-Pyrazole | 4-Bromo-Pyrazole |

| Bond Dissociation Energy | ||

| Suzuki Coupling Temp | RT to | |

| Metal-Halogen Exchange | Extremely Fast ( | Slower (requires higher temp or stronger Li reagent) |

| Cost | Higher | Lower (Preferred for GMP manufacturing) |

| Use Case | Discovery/Lead Opt: When reactivity and mild conditions are paramount. | Process/Scale-up: When cost efficiency outweighs reactivity. |

References

-

BenchChem. "The Strategic Role of 4-Iodopyrazole in Modern Medicinal Chemistry." BenchChem Application Notes. Link

-

Usami, Y. et al. "CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs." Molecules, 2021, 26(11), 3370. Link

-

Świątek, K. et al. "Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions."[5] RSC Advances, 2025, 15, 9225.[3] Link

-

Wyatt, P. G. et al. "Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor." Journal of Medicinal Chemistry, 2008, 51(16), 4986-4999.[6] Link

-

Eller, G. A. et al. "Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles." Synthetic Communications, 2011, 41(4). Link

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole

Abstract

The pyrazole scaffold is a privileged heterocycle, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, offering a powerful and versatile method for the formation of carbon-carbon bonds.[3][4] This application note provides a detailed guide for researchers, chemists, and drug development professionals on the effective use of 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole as a key building block in palladium-catalyzed Suzuki-Miyaura reactions. We will delve into the mechanistic underpinnings, provide a robust and optimized experimental protocol, present data on substrate scope, and offer practical troubleshooting advice to ensure successful synthesis of diverse 4-aryl-3-(4-fluorophenyl)-1H-pyrazoles. The high reactivity of the carbon-iodine bond in 4-iodopyrazoles makes them excellent substrates for these transformations.[1][5]

Introduction: The Strategic Importance of 4-Substituted Pyrazoles

The functionalization of the pyrazole core is a critical strategy in medicinal chemistry for modulating the pharmacological profile of lead compounds. Specifically, the introduction of aryl or heteroaryl moieties at the 4-position can significantly influence properties such as target binding affinity, selectivity, and pharmacokinetic parameters. The Suzuki-Miyaura reaction provides an ideal platform for this purpose due to its broad functional group tolerance, generally high yields, and the commercial availability of a vast array of boronic acids and their derivatives.[6][7][8]

This guide focuses on 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole, a versatile intermediate that allows for the strategic installation of diverse functionalities at the C4 position, paving the way for the rapid generation of compound libraries for screening and lead optimization.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[3][9][10] The three fundamental steps are oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-iodine bond of the 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole. This is typically the rate-determining step for aryl iodides and results in a square-planar Pd(II) complex.[9][11]

-

Transmetalation : This step involves the transfer of the organic group from the boronic acid to the palladium(II) center. For this to occur, the boronic acid must first be activated by a base.[12][13][14] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily exchanges its organic moiety with the halide on the palladium complex.[15][16]

-

Reductive Elimination : In the final step, the two organic groups on the palladium(II) complex couple and are expelled, forming the new C-C bond of the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[9][11][16]

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole with a representative arylboronic acid.

Materials and Reagents

-

3-(4-Fluorophenyl)-4-iodo-1H-pyrazole (1.0 equiv.)

-

Arylboronic acid (1.2 - 1.5 equiv.)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv., 2 mol%)

-

Triphenylphosphine (PPh₃) (0.08 equiv., 8 mol%) or a specialized ligand like XPhos (0.04 equiv., 4 mol%)

-

Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv.)

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Reaction vessel (e.g., Schlenk tube or microwave vial)[11][17]

-

Magnetic stirrer and heating plate

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for work-up

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure

Rationale: Performing the reaction under an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[18] The use of a solvent mixture like dioxane/water facilitates the dissolution of both the organic substrates and the inorganic base.[1]

-

Reaction Setup: To a clean, dry Schlenk tube equipped with a magnetic stir bar, add 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole (e.g., 0.1 mmol, 31.6 mg), the arylboronic acid (e.g., 0.12 mmol), and the base (e.g., K₂CO₃, 0.2 mmol, 27.6 mg).

-

Catalyst Addition: In a separate vial, pre-mix the palladium source and ligand if not using a pre-catalyst. Add the palladium catalyst (e.g., Pd(OAc)₂) and ligand (e.g., PPh₃) to the Schlenk tube.

-

Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[19]

-

Solvent Addition: Add the degassed solvents (e.g., 1,4-dioxane and water in a 4:1 ratio, 2 mL total) to the reaction mixture via syringe.[11][17]

-

Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously for the specified time (typically 6-12 hours).[17][20] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and wash with water (5 mL) followed by brine (5 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 4-aryl-3-(4-fluorophenyl)-1H-pyrazole product.

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Data Presentation: Substrate Scope and Condition Optimization

The protocol is robust and applicable to a wide range of aryl- and heteroarylboronic acids. The choice of catalyst, ligand, base, and solvent can be optimized to maximize yield, particularly for sterically hindered or electronically challenging substrates.[20][21]

Table 1: Representative Suzuki-Miyaura Couplings with 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent (v/v) | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 90 | 6 | 92 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 90 | 8 | 89 |

| 3 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (3.0) | DME/H₂O (3:1) | 100 | 12 | 78 |

| 4 | 2-Thiopheneboronic acid | Pd₂(dba)₃ (1.5) | XPhos (4) | K₃PO₄ (3.0) | Toluene/H₂O (4:1) | 100 | 10 | 85 |

| 5 | 2-Methylphenylboronic acid | Pd₂(dba)₃ (1.5) | Buchwald G3 (3) | Cs₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 100 | 12 | 75 |

Data is illustrative and compiled from typical results found in the literature for similar substrates.[11][17][20]

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Impure reagents or solvents.3. Insufficient degassing.4. Inappropriate base or temperature. | 1. Use a fresh catalyst or a robust pre-catalyst.2. Ensure all reagents are pure and solvents are anhydrous/degassed.3. Improve the degassing procedure (e.g., use freeze-pump-thaw cycles).[18]4. Screen different bases (e.g., switch from K₂CO₃ to stronger K₃PO₄ or Cs₂CO₃) and increase the temperature.[19][22] |

| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture.2. Pd(II) pre-catalyst reduction is inefficient. | 1. Ensure thorough degassing of solvents and the reaction headspace.[3][18]2. Use a pre-formed Pd(0) source like Pd(PPh₃)₄ to minimize side reactions during the induction period. |

| Dehalogenation of Starting Material | 1. Presence of hydride sources.2. Catalyst decomposition. | 1. Avoid alcohol solvents or certain amine bases if this is observed. Switch to an aprotic solvent and carbonate/phosphate base.[18]2. Use a more stable ligand or slightly lower the reaction temperature. |

| Protodeboronation (Loss of Boronic Acid) | 1. Boronic acid instability, often acid/base catalyzed.2. Prolonged reaction times at high temperatures. | 1. Use the boronic acid soon after weighing. Consider using a more stable boronate ester (e.g., pinacol ester).[3]2. Monitor the reaction closely and stop it once the starting material is consumed. |

Product Characterization

The identity and purity of the synthesized 4-aryl-3-(4-fluorophenyl)-1H-pyrazole should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will confirm the presence of protons on both aryl rings and the pyrazole ring. The disappearance of the C4-H signal (if the starting material was non-iodinated pyrazole) or characteristic shifts will be observed. ¹³C NMR will show the expected number of carbon signals, and ¹⁹F NMR will confirm the presence of the fluorine atom.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of the final product.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an exceptionally reliable and adaptable method for the synthesis of 4-substituted pyrazoles. By utilizing 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole as a starting material and following the detailed protocols and optimization strategies outlined in this guide, researchers can efficiently access a wide array of novel chemical entities. The insights into the reaction mechanism and troubleshooting will further empower scientists to overcome common synthetic challenges, accelerating discovery in the fields of medicinal chemistry and materials science.

References

-

15Wiley Online Library.

-

3Yoneda Labs.

-

Chemistry LibreTexts.

-

BenchChem.

-

Journal of the American Chemical Society.

-

BenchChem.

-

University of Girona.

-

ChemRxiv.

-

PubMed.

-

YouTube.

-

Wikipedia.

-

ResearchGate.

-

TCI Chemicals.

-

Organic Chemistry Portal.

-

ResearchGate.

-

RSC Publishing.

-

Sci-Hub.

-

ResearchGate.

-

PMC.

-

BenchChem.

-

Organic & Biomolecular Chemistry (RSC Publishing).

-

BenchChem.

-

BenchChem.

-

PMC.

-

ResearchGate.

-

Chemical Reviews.

-

PMC.

-

Semantic Scholar.

-

Frontiers in Chemistry.

-

MDPI.

-

ResearchGate.

-

PMC.

-

Organic Chemistry Portal.

-

PMC.

-

PubMed.

-

The Royal Swedish Academy of Sciences.

-

ResearchGate.

-

ACS Medicinal Chemistry Letters.

-

KTU ePubl.

-

BenchChem.

-

PMC.

-

ScienceDirect.

-

Connect Journals.

-

Arkivoc.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ccspublishing.org.cn [ccspublishing.org.cn]

- 3. Yoneda Labs [yonedalabs.com]

- 4. nobelprize.org [nobelprize.org]

- 5. researchgate.net [researchgate.net]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

Application Note & Protocols: Leveraging the 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole Scaffold for Novel Kinase Inhibitor Discovery

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole as a foundational scaffold for the design and synthesis of novel protein kinase inhibitors. We will explore the chemical rationale behind this scaffold's potential, outline synthetic strategies for library generation, and provide detailed, field-proven protocols for screening and characterizing the resulting compounds through biochemical and cell-based assays.

Introduction: The Strategic Value of the Pyrazole Scaffold

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] Consequently, protein kinase inhibitors (PKIs) have become a cornerstone of modern targeted therapy.[2] Within the landscape of PKI development, certain chemical structures, known as "privileged scaffolds," appear frequently due to their inherent ability to interact favorably with the kinase ATP-binding site. The pyrazole ring is one such privileged scaffold, forming the core of numerous FDA-approved drugs like Crizotinib and Ruxolitinib.[3]

The 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole scaffold offers a particularly strategic starting point for inhibitor design for three key reasons:

-

The Pyrazole Core: The vicinal nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, enabling critical interactions with the "hinge region" of the kinase ATP-binding pocket, a common anchoring point for many inhibitors.[2]

-

The 3-(4-Fluorophenyl) Group: This substituent can occupy a hydrophobic pocket within the active site. The fluorine atom can modulate physicochemical properties and potentially form specific interactions, such as halogen bonds, to enhance binding affinity.

-

The 4-Iodo Group: This is the scaffold's most versatile feature. The iodine atom serves as a highly efficient "synthetic handle."[4] Its presence allows for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the systematic and rapid introduction of diverse chemical moieties to probe the solvent-exposed region of the kinase, a key strategy for optimizing potency and selectivity.[4][5]

This guide will walk through the process of transforming this promising scaffold into a library of potential kinase inhibitors and validating their activity.

The Rationale: Kinase Binding and Synthetic Diversification

The design of a successful kinase inhibitor relies on optimizing interactions with the ATP-binding site. Pyrazole-based inhibitors typically function as ATP-competitive agents.[1][6] The unsubstituted N-H of the pyrazole ring is crucial for forming hydrogen bonds with the kinase hinge region, effectively anchoring the molecule.

The true power of the 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole scaffold lies in the synthetic versatility afforded by the C4-iodo group.[4] This position points towards the solvent-front region of the ATP pocket, providing an opportunity to build out the molecule to achieve greater potency and to engineer selectivity against other kinases.

Caption: General binding mode of the pyrazole scaffold in a kinase ATP pocket.

The primary synthetic strategy involves leveraging the C-I bond for cross-coupling reactions to generate a library of diverse analogues. The Suzuki-Miyaura coupling is a robust and widely used method for this purpose, allowing the introduction of a vast array of aryl and heteroaryl groups.

Caption: Synthetic workflow for library generation from the core scaffold.

Experimental Protocols

The following protocols provide a validated workflow for assessing the inhibitory potential of compounds derived from the 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole scaffold.

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical Screen)

Principle: This protocol determines the direct inhibitory effect of a compound on the activity of a purified kinase enzyme. The ADP-Glo™ Kinase Assay is a common, robust method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[7] A decrease in ADP production correlates with inhibition.

Materials:

-

Purified recombinant kinase of interest

-

Kinase-specific substrate (peptide or protein)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test compounds (dissolved in 100% DMSO)

-

Kinase buffer (specific to the kinase, typically includes MgCl₂)

-

White, opaque 384-well assay plates

-

Multichannel pipettes and a plate reader capable of luminescence detection

Step-by-Step Methodology:

-

Compound Plating:

-

Prepare serial dilutions of the test compounds in DMSO. A common starting range is a 10-point, 3-fold dilution series starting from 10 mM stock.

-

Transfer 1 µL of each compound dilution into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

-

-

Kinase Reaction Setup:

-

Prepare a 2X kinase/substrate master mix in the appropriate kinase buffer. The final concentration of kinase and substrate should be optimized for linear signal generation (typically at or below the Km for ATP and substrate).

-

Add 10 µL of the 2X kinase/substrate mix to each well containing the compounds/DMSO.

-

-

Initiate Kinase Reaction:

-

Prepare a 2X ATP solution in kinase buffer. The final ATP concentration should be at or near its physiological Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

-

Add 10 µL of the 2X ATP solution to all wells to start the reaction. The final reaction volume is 21 µL.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes).

-

-

Terminate Reaction and Detect ADP:

-

Add 20 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light.

-

Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence signal using a plate reader.

-

Normalize the data: Set the "no inhibitor" (DMSO) control as 100% activity and the "no enzyme" control as 0% activity.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

-

Protocol 2: Cell-Based Target Engagement (Western Blot)

Principle: Once active compounds are identified biochemically, it is crucial to confirm they can inhibit the target kinase within a living cell.[8] This protocol measures the phosphorylation of a known downstream substrate of the target kinase. A reduction in substrate phosphorylation indicates that the compound has entered the cell and engaged its target.[9][10]

Materials:

-

Cancer cell line expressing the target kinase

-

Complete cell culture medium (e.g., DMEM + 10% FBS)

-

Test compounds (dissolved in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies: one specific for the phosphorylated substrate (e.g., anti-phospho-STAT3) and one for the total substrate (e.g., anti-total-STAT3)

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels, transfer apparatus, and PVDF membranes

-

Chemiluminescent substrate (ECL) and imaging system

Step-by-Step Methodology:

-

Cell Seeding and Treatment:

-

Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.

-

Allow cells to adhere overnight.

-

Treat cells with various concentrations of the test compound (e.g., 0.1, 1, 10 µM) or DMSO vehicle control for a specified time (e.g., 2-4 hours). If the pathway is not constitutively active, a stimulating ligand (e.g., EGF, IL-6) may need to be added for the final 15-30 minutes of incubation.

-

-

Cell Lysis:

-

Aspirate the media and wash the cells once with ice-cold PBS.[11]

-

Add 100-200 µL of ice-cold lysis buffer to each well.[11]

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (protein lysate) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize all samples to the same protein concentration with lysis buffer and add SDS loading buffer.

-

Boil samples at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel and run the gel to separate proteins by size.[12]

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

-

Antibody Incubation and Detection:

-

Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash three times with TBST.

-

Apply the ECL substrate and capture the chemiluminescent signal with an imaging system.

-

-

Stripping and Reprobing:

-

(Optional but recommended) Strip the membrane of the phospho-antibody and re-probe with the antibody for the total substrate protein to confirm equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Calculate the ratio of the phospho-protein signal to the total protein signal for each treatment condition.

-

Plot the normalized phospho-protein levels against compound concentration.

-

Caption: Workflow for assessing cellular target engagement via Western Blot.

Data Presentation and Interpretation

Results from the screening cascade should be compiled to build a structure-activity relationship (SAR) profile for the compound library.

Table 1: Hypothetical Screening Data for a Library of 4-Substituted Pyrazole Derivatives

| Compound ID | R-Group at C4 Position | Kinase IC₅₀ (nM) (Biochemical) | p-Substrate Inhibition (at 1 µM) | Cell Viability GI₅₀ (µM) |

| Scaffold | -I | >10,000 | 0% | >50 |

| Cmpd-01 | -Phenyl | 850 | 25% | 15.2 |

| Cmpd-02 | -4-Methoxyphenyl | 475 | 55% | 8.1 |

| Cmpd-03 | -3-Pyridyl | 120 | 85% | 1.5 |

| Cmpd-04 | -4-Morpholinophenyl | 95 | 92% | 0.8 |

Interpretation Insights:

-

Biochemical vs. Cellular Potency: A large drop-off in potency from the biochemical assay (IC₅₀) to the cell-based assay can suggest poor membrane permeability or efflux by cellular transporters. Compound-04 shows good correlation, suggesting it effectively enters cells and inhibits its target.

-

Structure-Activity Relationship (SAR): The data in Table 1 suggests that adding polar, hydrogen-bond accepting groups at the C4 position (like in Cmpd-03 and Cmpd-04) improves activity. This provides a clear direction for the next round of chemical optimization.

-

Self-Validation: The protocols are self-validating. A compound that is potent in the biochemical assay should show a dose-dependent decrease in substrate phosphorylation in the Western blot and, if the kinase is a critical driver of proliferation, a decrease in cell viability. Consistent data across these orthogonal assays builds confidence in the compound's mechanism of action.

Conclusion

The 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole scaffold represents a highly valuable starting point for the development of novel kinase inhibitors. Its pyrazole core provides a reliable anchor to the kinase hinge region, while the strategically placed iodine atom unlocks immense potential for synthetic diversification through modern cross-coupling chemistry. By following the integrated workflow of chemical synthesis, biochemical screening, and cell-based validation outlined in this guide, researchers can efficiently explore the chemical space around this scaffold to identify and optimize potent and selective kinase inhibitors for further therapeutic development.

References

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). MDPI. [Link]

-

Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Eurofins Discovery. [Link]

-

Cell-based test for kinase inhibitors. (2020). INiTS. [Link]

-

Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. (2025). Journal of Medicinal Chemistry. [Link]

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). PubMed. [Link]

-

Cell-based Kinase Assays. Profacgen. [Link]

-

Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (2013). Journal of the Serbian Chemical Society. [Link]

-

In vitro NLK Kinase Assay. (2017). PMC - NIH. [Link]

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). ResearchGate. [Link]

-

Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. (2022). Bentham Science Publishers. [Link]

-

A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). PLOS One. [Link]

-

Kinase Activity-Tagged Western Blotting Assay. (2020). Taylor & Francis Online. [Link]

-

Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]

-

In vitro kinase assay. (2022). Bio-protocol. [Link]

-

In vitro kinase assay. (2024). Protocols.io. [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed. [Link]

-

Kinase activity-tagged western blotting assay. (2020). PubMed. [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]

-

Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024). MDPI. [Link]

-

Kinase Screening Assay Services. Reaction Biology. [Link]

-

Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. (2007). PubMed. [Link]

-

Synthesis of 4-iodopyrazoles: A Brief Review. (2025). ResearchGate. [Link]

-

Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Cell-based Kinase Assays - Profacgen [profacgen.com]

- 9. reactionbiology.com [reactionbiology.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. CST | Cell Signaling Technology [cellsignal.com]

- 12. Western blot protocol | Abcam [abcam.com]

Functionalization of the C4 position in 3-(4-Fluorophenyl)-pyrazole rings

Application Note: Regioselective Functionalization of the C4 Position in 3-(4-Fluorophenyl)-pyrazole Scaffolds

Abstract

This technical guide details the strategic functionalization of the C4 position in 3-(4-fluorophenyl)-pyrazole rings, a privileged scaffold in kinase inhibitors (e.g., p38 MAP kinase) and COX-2 inhibitors. The C4 position is the electronic "sweet spot" for electrophilic attack, yet its modification requires precise control to avoid N-alkylation side reactions or C5-regioisomer contamination. This note provides validated protocols for C4-iodination (electrophilic substitution) and direct C-H arylation , establishing a robust platform for generating diverse libraries in drug discovery.

Introduction & Mechanistic Rationale

The 3-(4-fluorophenyl)-pyrazole scaffold presents a unique electronic landscape. The pyrazole ring is a

Why Target C4?

-

Electronic Density: In 3-substituted pyrazoles, the C4 position possesses the highest Highest Occupied Molecular Orbital (HOMO) coefficient, making it the primary nucleophilic site for Electrophilic Aromatic Substitution (EAS).

-

Steric Access: Unlike the C5 position (flanked by the N1-H), C4 is relatively unhindered, though the adjacent 3-aryl group provides some steric bulk that can be leveraged for regiocontrol.

-

Medicinal Relevance: Substitution at C4 often modulates potency and selectivity in ATP-competitive inhibitors by accessing the "gatekeeper" regions of kinase pockets.

The Challenge: The primary competitor to C4-functionalization is N1-substitution . Without protection or specific conditions, electrophiles (especially alkylating agents) will attack the N1 nitrogen. Furthermore, strong bases can deprotonate C5, leading to metallation-directed functionalization at the wrong carbon.

Mechanistic Visualization

The following diagram illustrates the reactivity landscape and the pathway selection for C4 functionalization.

Figure 1: Reactivity map of 3-(4-fluorophenyl)-pyrazole. The C4 pathway is favored under neutral/acidic electrophilic conditions, while basic conditions risk N-alkylation.

Methodology 1: The "Gateway" Protocol (C4-Iodination)

This protocol installs an iodine atom at C4. The iodide is a versatile handle for subsequent transition-metal catalyzed cross-couplings. We utilize N-Iodosuccinimide (NIS) due to its ease of handling and high atom economy compared to molecular iodine.

Reagents:

-

Substrate: 3-(4-Fluorophenyl)-1H-pyrazole (1.0 equiv)

-

Reagent: N-Iodosuccinimide (NIS) (1.1 equiv)

-

Solvent: Acetonitrile (ACN) (0.5 M concentration)

-

Catalyst: Trifluoroacetic acid (TFA) (0.1 equiv) – Crucial for activating NIS.

Step-by-Step Protocol:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(4-fluorophenyl)-1H-pyrazole (10 mmol, 1.62 g) in ACN (20 mL). Ensure the solution is clear.

-

Activation: Add TFA (1 mmol, 76 µL). Stir for 5 minutes at room temperature (RT). Note: The slight acidity suppresses N-iodination and activates the NIS.

-

Addition: Add NIS (11 mmol, 2.48 g) portion-wise over 10 minutes. The solution may turn slightly yellow/orange.

-

Reaction: Stir at RT for 2–4 hours.

-

Self-Validating Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The starting material (Rf ~0.3) should disappear, and a less polar spot (Rf ~0.5, Product) should appear.

-

-

Quench: Pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (

, 50 mL) to reduce unreacted iodine (solution turns from orange to colorless). -

Work-up: Extract with Ethyl Acetate (

mL). Wash combined organics with brine, dry over -

Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (0-20% EtOAc in Hexanes).

-

Expected Yield: 85–95%.

-

Data:

NMR (DMSO-

-

Methodology 2: Pd-Catalyzed Suzuki-Miyaura Coupling[1]

Once the C4-iodo derivative is secured, this protocol installs aryl or heteroaryl groups.

Reagents:

-

Substrate: 4-Iodo-3-(4-fluorophenyl)-1H-pyrazole (1.0 equiv)

-

Partner: Aryl Boronic Acid (1.2 equiv)

-

Catalyst:

(5 mol%) -

Base:

(3.0 equiv, 2M aqueous solution) -

Solvent: 1,4-Dioxane (0.2 M)

Protocol:

-

Inertion: Charge a microwave vial or pressure tube with the Iodo-pyrazole (1.0 mmol), Boronic acid (1.2 mmol), and

(0.05 mmol). Seal and purge with Argon/Nitrogen for 5 minutes. -

Solvation: Add degassed 1,4-Dioxane (5 mL) and 2M aq.

(1.5 mL). -

Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in a microwave reactor).

-

Self-Validating Checkpoint: The reaction mixture typically turns black (active Pd species). If the mixture remains pale yellow and no product forms, oxygen may have poisoned the catalyst.

-

-

Isolation: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water, and concentrate.

-

Purification: Flash chromatography.

-

Note: If the N1-H is unprotected, the product may streak on silica. Add 1% Triethylamine to the eluent.

-

Methodology 3: Direct C-H Arylation (Advanced)

For high-throughput screening, avoiding the halogenation step is desirable. This "Green" approach couples the C4-H directly with an aryl bromide.

Mechanism: Concerted Metallation-Deprotonation (CMD). Critical Requirement: N1-protection (e.g., Methyl, SEM) is highly recommended to prevent catalyst sequestration by the free NH.

Protocol (for N-Methyl-3-(4-fluorophenyl)pyrazole):

-

Reagents: Substrate (1.0 equiv), Aryl Bromide (1.5 equiv),

(5 mol%), -

Solvent: DMA (N,N-Dimethylacetamide), anhydrous.

-

Conditions: Heat at 120°C for 16 hours in a sealed tube.

-

Why Pivalic Acid? It acts as a proton shuttle, lowering the energy barrier for the C-H bond cleavage at the C4 position.

-

-